molecular formula C24H27BrN4O4 B11670789 N'-[(3E)-5-bromo-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(3,4-dimethoxyphenyl)acetohydrazide

N'-[(3E)-5-bromo-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(3,4-dimethoxyphenyl)acetohydrazide

Cat. No.: B11670789
M. Wt: 515.4 g/mol
InChI Key: RDXVNNVKZQBMQY-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-BROMO-2-OXO-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(3,4-DIMETHOXYPHENYL)ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a brominated indole core, a piperidine moiety, and a dimethoxyphenyl group, making it a unique structure for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-BROMO-2-OXO-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(3,4-DIMETHOXYPHENYL)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the indole core. The bromination of the indole is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The piperidine moiety is introduced through a nucleophilic substitution reaction, and the final hydrazide formation is accomplished by reacting the intermediate with hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and substitution reactions, as well as advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5-BROMO-2-OXO-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(3,4-DIMETHOXYPHENYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-BROMO-2-OXO-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(3,4-DIMETHOXYPHENYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The brominated indole core may interact with enzymes or receptors, leading to modulation of biological pathways. The piperidine moiety could enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-oxoindoline derivatives: Share the brominated indole core but differ in other substituents.

    Piperidine-containing hydrazides: Similar in having the piperidine moiety and hydrazide group.

Uniqueness

N’-[(3Z)-5-BROMO-2-OXO-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(3,4-DIMETHOXYPHENYL)ACETOHYDRAZIDE is unique due to its combination of a brominated indole core, piperidine moiety, and dimethoxyphenyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H27BrN4O4

Molecular Weight

515.4 g/mol

IUPAC Name

N-[5-bromo-2-hydroxy-1-(piperidin-1-ylmethyl)indol-3-yl]imino-2-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C24H27BrN4O4/c1-32-20-9-6-16(12-21(20)33-2)13-22(30)26-27-23-18-14-17(25)7-8-19(18)29(24(23)31)15-28-10-4-3-5-11-28/h6-9,12,14,31H,3-5,10-11,13,15H2,1-2H3

InChI Key

RDXVNNVKZQBMQY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CCCCC4)O)OC

Origin of Product

United States

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